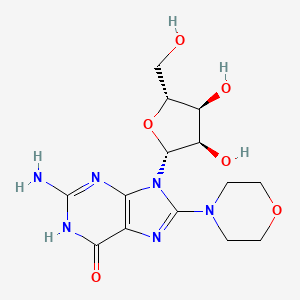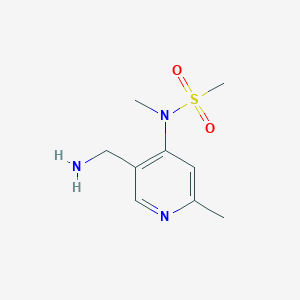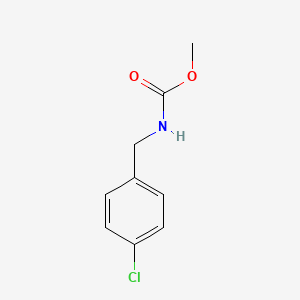
Methyl 4-chlorobenzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chlorobenzylcarbamate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of carbamate, characterized by the presence of a methyl group, a 4-chlorobenzyl group, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-chlorobenzylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-chlorobenzyl chloride with methyl carbamate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures high-quality output.
化学反応の分析
Types of Reactions: Methyl 4-chlorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
科学的研究の応用
Methyl 4-chlorobenzylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive carbamates.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl 4-chlorobenzylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions. This inhibition can lead to various biological effects, including antimicrobial activity .
類似化合物との比較
Methyl carbamate: A simpler carbamate with similar reactivity but lacking the 4-chlorobenzyl group.
4-Chlorobenzyl chloride: Shares the 4-chlorobenzyl moiety but lacks the carbamate functionality.
Carbendazim: A benzimidazole carbamate with fungicidal properties.
Uniqueness: Methyl 4-chlorobenzylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features allow it to participate in a wide range of chemical reactions and exhibit potential biological activities not seen in simpler carbamates or related compounds .
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
methyl N-[(4-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) |
InChIキー |
CONFXLQNTBOPII-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


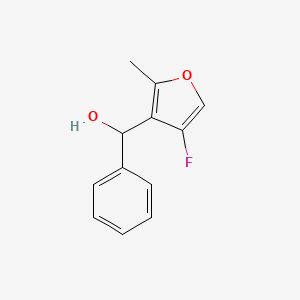
![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)

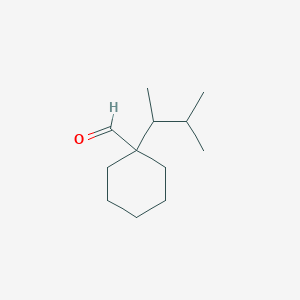
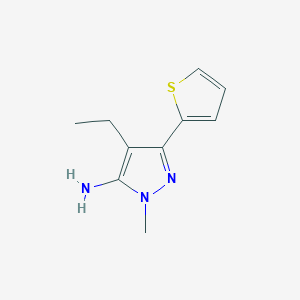
![1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13084147.png)
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)

![2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid](/img/structure/B13084158.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13084165.png)
